molecular formula C23H23FN4O5S B2365089 6-fluoro-3-propyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2320727-86-2

6-fluoro-3-propyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2365089
CAS RN: 2320727-86-2
M. Wt: 486.52
InChI Key: RYZSZJJXGDXEOH-UHFFFAOYSA-N
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Description

6-fluoro-3-propyl-2-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H23FN4O5S and its molecular weight is 486.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • A novel synthesis method for quinolone derivatives, including similar structures to the compound , showed in vitro antibacterial activity against various bacterial strains, comparable to the standard drug norfloxacin (Kidwai et al., 2000). Another study reported the synthesis and antimicrobial activity of new quinolone derivatives, indicating promising antibacterial activity for compounds containing the 1,3,4-thiadiazole/oxadiazole moiety (Kidwai et al., 1998).

Antitumor Activity

  • Research on quinazolinone derivatives has highlighted their potential as antitumor agents. For instance, fluoroquinolone C3-isostere derivatives with oxadiazole Mannich base derivatives demonstrated significant antitumor activity in vitro against Hep-3B cancer cell lines, suggesting a possible route for converting antibacterial fluoroquinolone compounds into antitumor agents (Hu Guoqianga, 2012). Another study synthesized and evaluated 3-benzyl-4(3H)quinazolinone analogues for in vitro antitumor activity, revealing that some compounds showed broad-spectrum antitumor activity and were more potent than the positive control 5-FU (Ibrahim A. Al-Suwaidan et al., 2016).

Molecular Docking Studies

  • Molecular docking studies have been employed to understand the interaction between quinazolinone derivatives and biological targets. A novel series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones were synthesized and evaluated for in vitro antitumor activity, with molecular docking revealing their potential binding modes and interactions with the EGFR kinase enzyme, suggesting mechanisms for their antitumor effects (A. El-Azab et al., 2017).

properties

IUPAC Name

6-fluoro-3-propyl-2-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O5S/c1-5-8-28-22(29)15-11-14(24)6-7-16(15)25-23(28)34-12-19-26-21(27-33-19)13-9-17(30-2)20(32-4)18(10-13)31-3/h6-7,9-11H,5,8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZSZJJXGDXEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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